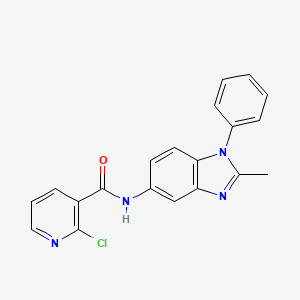
2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyridine ring, making it a complex and intriguing molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The next step involves the introduction of the pyridine ring. This can be done through a coupling reaction between the benzodiazole derivative and a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzodiazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Chemical Biology: The compound can be used to develop chemical tools for studying cellular processes and pathways.
作用機序
The mechanism of action of 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both benzodiazole and pyridine rings.
Other Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents can have varying properties and applications.
Pyridine Derivatives: Compounds with pyridine rings and different functional groups can also be compared to highlight the unique features of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodiazole and pyridine rings, as well as the presence of a chlorine atom. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-23-17-12-14(24-20(26)16-8-5-11-22-19(16)21)9-10-18(17)25(13)15-6-3-2-4-7-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOSEVYTJSAVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














